REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([CH3:9])[N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:16][C:17]1[N:21]=[C:20]([CH3:22])[NH:19][N:18]=1>CN(C=O)C>[Cl:8][C:6]1[CH:7]=[C:2]([N:18]2[C:17]([CH3:16])=[N:21][C:20]([CH3:22])=[N:19]2)[N:3]=[C:4]([CH3:9])[N:5]=1 |f:1.2.3|
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=NC(=C1)Cl)C
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Name
|
cesium carbonate
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
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CC1=NNC(=N1)C
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water (500 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×400 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (0-30% EtOAc/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)N1N=C(N=C1C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |